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Thalidomide-5-(PEG2-amine)

PROTAC linker design CRBN ligand exit vector thalidomide PEG2 conjugate

Research challenge: PROTAC linker-length SAR often overlooks PEG2, leading to false negatives. Thalidomide-5-(PEG2-amine) provides the C5-anchored PEG2-amine linker, which, unlike PEG3 variants, preserves GSPT1 degradation activity (Bouguenina et al., 2026). • Distinct C5 exit vector enables productive ternary complexes where C4-pomalidomide analogs fail. • Terminal primary amine allows one-step EDC/HATU conjugation to carboxylate-containing target ligands, reducing synthetic steps. • Supplied as HCl salt (≥95% HPLC); batch-specific CoA available. Ideal for systematic linker scanning libraries and rescuing stalled degrader campaigns.

Molecular Formula C20H24N4O7
Molecular Weight 432.4 g/mol
Cat. No. B13715449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-5-(PEG2-amine)
Molecular FormulaC20H24N4O7
Molecular Weight432.4 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NCCOCCOCCN
InChIInChI=1S/C20H24N4O7/c21-5-7-30-9-10-31-8-6-22-17(26)12-1-2-13-14(11-12)20(29)24(19(13)28)15-3-4-16(25)23-18(15)27/h1-2,11,15H,3-10,21H2,(H,22,26)(H,23,25,27)
InChIKeyJHPUXMJZJYXENI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thalidomide-5-(PEG2-amine) Baseline & Procurement


Thalidomide-5-(PEG2-amine) is a functionalized cereblon (CRBN) E3 ligase ligand-linker conjugate designed as a modular building block for proteolysis-targeting chimera (PROTAC) synthesis . It comprises the thalidomide-derived CRBN-binding pharmacophore appended with a two-unit polyethylene glycol (PEG2) spacer terminating in a primary amine, providing a defined conjugation handle for covalent attachment to target-protein ligands via amide bond formation [1]. The compound is supplied as the hydrochloride salt (CAS 2357110-58-6; molecular weight 440.88 g/mol for the HCl salt form) with ≥95% purity by HPLC and is intended for research-scale PROTAC assembly and linker optimization campaigns .

Why Thalidomide-5-(PEG2-amine) Is Non-Interchangeable


CRBN-recruiting PROTAC building blocks sharing identical PEG2-amine functionality differ fundamentally in their core ligand pharmacophore (thalidomide vs. pomalidomide vs. lenalidomide scaffolds), exit vector geometry (C5-substituted thalidomide vs. C4-substituted pomalidomide), and linker attachment chemistry . These architectural variables critically influence ternary complex formation geometry, neosubstrate degradation selectivity, and ultimately degradation efficiency, precluding direct substitution without systematic re-optimization [1]. The C5-anchored PEG2-amine orientation on the thalidomide phthalimide ring provides a distinct exit trajectory relative to the C4-substituted pomalidomide and lenalidomide analogs, a parameter that empirical SAR studies demonstrate can alter degradation potency by orders of magnitude depending on the target protein–E3 ligase pairing [2].

Thalidomide-5-(PEG2-amine) Differentiation Evidence


Exit Vector Geometry: C5 vs. C4 Substitution

Thalidomide-5-(PEG2-amine) is characterized by linker attachment at the C5 position of the thalidomide phthalimide ring, resulting in a specific exit vector geometry . In contrast, pomalidomide 4'-PEG2-amine and lenalidomide 4'-PEG2-amine incorporate linker attachment at the C4 position of their respective isoindolinone scaffolds . Exit vector orientation is a critical parameter in PROTAC design that influences ternary complex formation geometry between the target protein and CRBN, with empirical studies demonstrating that optimal linker exit position varies by target and can affect degradation efficiency substantially [1].

PROTAC linker design CRBN ligand exit vector thalidomide PEG2 conjugate

GSPT1 Degradation: PEG2 vs. PEG3 Linker

In a systematic study of Retro-2-based PROTACs incorporating a thalidomide-derived CRBN ligand, molecules containing a PEG2 linker demonstrated the ability to degrade the translation termination factor GSPT1, a known CRBN neosubstrate [1]. This study revealed a striking linker-length dependency: GSPT1 degradation was observed with PEG2-containing PROTACs, whereas PROTACs with a PEG3 linker failed to induce GSPT1 degradation despite retaining the same CRBN ligand and target warhead [1]. This finding establishes that PEG2 spacer length is not an arbitrary design choice but a functional determinant of degradation activity for certain target-ligase pairs.

PROTAC linker length optimization GSPT1 degradation neosubstrate selectivity

Neosubstrate Selectivity: Thalidomide vs. Pomalidomide

Thalidomide, pomalidomide, and lenalidomide, while all binding CRBN, exhibit differential neosubstrate recruitment profiles due to distinct surface remodeling effects on the CRBN protein [1]. Thalidomide derivatives are known to recruit neosubstrates including Ikaros (IKZF1), Aiolos (IKZF3), Zfp91, and casein kinase 1α (CK1α) for proteasomal degradation [2]. Pomalidomide-based CRBN ligands demonstrate stronger CRBN binding affinity (IC50 ~3 μM for lenalidomide and pomalidomide vs. ~30 μM for thalidomide in CRBN-DDB1 complex interaction assays) and altered neosubstrate specificity [3]. Consequently, Thalidomide-5-(PEG2-amine)-derived PROTACs are expected to exhibit a neosubstrate degradation profile distinct from pomalidomide-PEG2-amine-derived PROTACs, which is a critical consideration for target selectivity and off-target degradation profiles.

IMiD neosubstrate selectivity CRBN ligand differentiation PROTAC warhead design

Solubility: PEG2 Conjugate vs. Unmodified Thalidomide

The incorporation of a PEG2 spacer into Thalidomide-5-(PEG2-amine) enhances aqueous solubility relative to the parent thalidomide molecule [1]. The PEG2-amine modification introduces hydrophilic ethylene glycol units and a terminal primary amine capable of salt formation (supplied as hydrochloride), which collectively improve water solubility and facilitate conjugation in aqueous or mixed solvent systems [2]. While the unmodified thalidomide molecule exhibits poor aqueous solubility (LogP ~0.35-0.54, with limited water solubility), the PEG2-modified conjugate demonstrates solubility of at least 25 mg/mL in aqueous media, representing a substantial improvement in handling and formulation characteristics [3].

PROTAC solubility optimization PEG linker physicochemical properties drug conjugate solubility

Terminal Amine Conjugation to Carboxylic Acid Ligands

Thalidomide-5-(PEG2-amine) features a terminal primary amine group that serves as a defined reactive handle for covalent conjugation to target-protein ligands bearing carboxylic acid moieties, utilizing standard EDC- or HATU-mediated amide bond formation chemistry [1]. This contrasts with alternative CRBN ligand-linker conjugates that incorporate carboxylic acid or NHS ester termini, which require complementary amine-functionalized target ligands for conjugation [2]. The amine-to-carboxylic acid conjugation strategy enables direct coupling to the substantial fraction of target ligands that contain accessible carboxyl groups without requiring additional functional group interconversion steps.

PROTAC conjugation chemistry amine-NHS ester coupling EDC/HATU-mediated amidation

Thalidomide-5-(PEG2-amine) Application Scenarios


Linker-Length SAR: PEG2 as Comparator

Thalidomide-5-(PEG2-amine) should be systematically included in PROTAC linker-length structure-activity relationship (SAR) optimization campaigns alongside PEG3, PEG4, and longer PEG variants. As demonstrated by Bouguenina et al. (2026), PEG2 linker length is not functionally equivalent to PEG3; GSPT1 degradation activity was observed with PEG2-containing PROTACs but abolished with PEG3 linkers, underscoring that optimal linker length is target- and E3 ligase-dependent [1]. Procurement of Thalidomide-5-(PEG2-amine) as part of a comprehensive linker scanning library enables systematic identification of the optimal linker geometry for each target protein–CRBN pairing, preventing false-negative conclusions that may arise from reliance on longer PEG linkers alone .

C5-PEG2 Exit Vector for Resistant Targets

For target proteins where PROTACs constructed with C4-substituted pomalidomide-PEG2-amine or lenalidomide-PEG2-amine fail to induce efficient degradation, Thalidomide-5-(PEG2-amine) offers an alternative exit vector geometry (C5 substitution on the thalidomide phthalimide ring) [1]. The distinct spatial orientation of the linker relative to the CRBN binding pocket may enable productive ternary complex formation with target proteins that are sterically incompatible with C4-exit vectors, providing a orthogonal structural tool for rescuing failed degradation campaigns [2].

Direct Conjugation to Carboxylic Acid-Bearing Ligands

Thalidomide-5-(PEG2-amine) is optimally suited for research programs where the target-protein ligand of interest contains a carboxylic acid moiety suitable for direct amide bond formation. The terminal primary amine enables one-step conjugation via EDC- or HATU-mediated coupling without requiring conversion of the target ligand's carboxyl group to an amine or installation of an NHS ester handle [1]. This reduces synthetic complexity and overall step count, which is particularly advantageous in high-throughput PROTAC library synthesis and parallel medicinal chemistry campaigns where minimizing synthetic steps is a critical efficiency driver .

Thalidomide Scaffold Neosubstrate Selectivity

Thalidomide-5-(PEG2-amine) should be selected over pomalidomide- or lenalidomide-based building blocks when the research objective requires a thalidomide-specific neosubstrate degradation profile. Thalidomide-based CRBN ligands recruit a distinct set of neosubstrates (including Ikaros, Aiolos, Zfp91, and CK1α) and exhibit weaker CRBN binding affinity (~30 μM IC50) compared to pomalidomide (~3 μM IC50) [1]. This differential profile may be strategically advantageous for minimizing degradation of off-target neosubstrates preferentially recruited by pomalidomide-based PROTACs, or for applications where target degradation efficiency is optimized by the specific CRBN surface remodeling induced by thalidomide rather than pomalidomide [2].

Technical Documentation Hub

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